Methylenediboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylenediboronic acid is an organoboron compound characterized by the presence of two boronic acid groups connected via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methylenediboronic acid can be synthesized through several methods. One common approach involves the reaction of diboronic acid derivatives with methylene sources under controlled conditions. For instance, the reaction of bis(pinacolato)diboron with methylene iodide in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Methylenediboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic esters or boronic acids.
Reduction: Reduction reactions can convert it into boranes or other boron-containing compounds.
Substitution: this compound can participate in substitution reactions, where the boronic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated compounds or organometallic reagents in the presence of catalysts.
Major Products Formed:
Oxidation: Boronic esters, boronic acids.
Reduction: Boranes, boronates.
Substitution: Functionalized boronic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Methylenediboronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methylenediboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as glucose sensing and enzyme inhibition. The boronic acid groups interact with target molecules through Lewis acid-base interactions, leading to the formation of stable complexes .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- Pinacolborane
- Bis(pinacolato)diboron
- Boric acid
Comparison: Methylenediboronic acid is unique due to its dual boronic acid groups connected by a methylene bridge, which provides distinct reactivity and binding properties compared to other boronic acids. This structural feature allows for the formation of more stable and versatile complexes, making it particularly useful in applications requiring strong and reversible interactions with diols and other nucleophiles .
Eigenschaften
CAS-Nummer |
13251-32-6 |
---|---|
Molekularformel |
CH6B2O4 |
Molekulargewicht |
103.68 g/mol |
IUPAC-Name |
boronomethylboronic acid |
InChI |
InChI=1S/CH6B2O4/c4-2(5)1-3(6)7/h4-7H,1H2 |
InChI-Schlüssel |
ZZKAPHPTYABEPL-UHFFFAOYSA-N |
Kanonische SMILES |
B(CB(O)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.